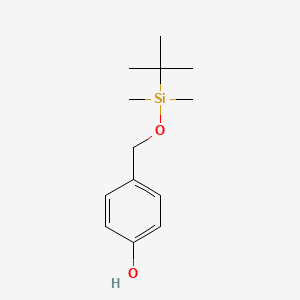

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol

説明

4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol (CAS: 126070-20-0) is a silyl-protected phenol derivative with the molecular formula C₁₃H₂₂O₂Si and molecular weight 238.40 g/mol . The compound features a hydroxymethyl group (-CH₂OH) at the para position of the phenol ring, where the hydroxyl oxygen is protected by a tert-butyldimethylsilyl (TBS) group. This protection enhances stability during synthetic reactions, particularly in acidic or basic conditions, while allowing selective deprotection using fluoride sources (e.g., TBAF) .

The compound is synthesized via silylation of 4-(hydroxymethyl)phenol using tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in dichloromethane, achieving a 74% yield . It is typically isolated as a pale yellow oil and stored under dry, cool conditions (2–8°C) to prevent hydrolysis . Its primary applications include serving as an intermediate in pharmaceutical synthesis, such as in the preparation of norovirus inhibitors and fluorogenic antibiotic delivery agents .

特性

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNXETVAZHYQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459480 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-20-0 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The preparation of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol typically involves the selective silylation of the hydroxymethyl group attached to the para position of phenol. The key step is the formation of the silyl ether by reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions, often in the presence of a base to scavenge the generated hydrochloric acid.

Typical Synthetic Route

- Starting Material: 4-hydroxybenzyl alcohol (p-hydroxybenzyl alcohol)

- Reagents: tert-butyldimethylsilyl chloride (TBDMSCl), base (imidazole or pyridine)

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Conditions: Room temperature to mild heating (25–50°C), inert atmosphere (nitrogen or argon)

- Reaction Time: 12–36 hours depending on scale and conditions

- Workup: Quenching with water, extraction, drying over anhydrous sodium sulfate

- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 7:3)

Detailed Reaction Parameters and Their Effects

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Anhydrous dichloromethane or THF | Minimizes side reactions; ensures high selectivity |

| Base | Imidazole or pyridine | Efficient scavenging of HCl; improves yield |

| Temperature | 25–50°C | Higher temperature accelerates reaction but may degrade TBDMS group if too high |

| Reaction Time | 12–36 hours | Longer times improve conversion but risk side reactions |

| Reagent Stoichiometry | 1.1–1.5 equiv TBDMSCl | Excess TBDMSCl ensures complete silylation |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

Yield and Purity

- Yields exceeding 90% are reported when reaction conditions are optimized, particularly with slow addition of TBDMSCl and strict anhydrous conditions.

- Purity is typically confirmed by ¹H and ¹³C NMR spectroscopy, showing characteristic signals for the TBDMS group and aromatic protons.

- Impurities mainly arise from incomplete silylation or hydrolysis during workup.

Stability Considerations

- The TBDMS protecting group is stable under basic conditions but labile under acidic conditions, which is important for downstream synthetic steps.

- Hydrolysis studies indicate that the TBDMS group can be removed selectively by mild acid treatment without affecting other functional groups.

Spectroscopic Confirmation

- ¹H NMR: Aromatic protons appear at δ 6.8–7.5 ppm; methylene protons adjacent to oxygen resonate near δ 3.8–4.2 ppm; tert-butyl protons appear as a singlet near δ 0.9 ppm; dimethylsilyl protons near δ 0.0 ppm.

- ¹³C NMR: Signals at δ ~25–26 ppm for tert-butyl methyl carbons; δ ~18 ppm and −4.5 ppm for dimethylsilyl carbons.

- Mass Spectrometry: Molecular ion peak consistent with C13H22O2Si (molecular weight 238.40 g/mol).

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-hydroxybenzyl alcohol + TBDMSCl + imidazole | Silylation of hydroxymethyl group | Anhydrous solvent, inert atmosphere |

| 2 | Stir at 25–50°C for 12–36 h | Complete reaction | Monitor by TLC or NMR |

| 3 | Quench with water, extract with organic solvent | Remove excess reagents | Dry over Na2SO4 |

| 4 | Purify by silica gel chromatography | Isolate pure product | Eluent: petroleum ether/ethyl acetate (7:3) |

The preparation of this compound is well-established through the silylation of 4-hydroxybenzyl alcohol using tert-butyldimethylsilyl chloride under anhydrous and inert conditions with a suitable base. Optimization of solvent, temperature, and reagent stoichiometry is critical to achieving high yields and purity. The TBDMS group provides a robust protecting group for phenolic hydroxyls, stable under basic conditions and removable under mild acidic conditions, making this compound a versatile intermediate in organic synthesis.

化学反応の分析

Types of Reactions

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form corresponding silanols.

Reduction: The compound can be reduced under specific conditions to yield the parent phenol.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Silanols and other oxidized derivatives.

Reduction: Parent phenol and other reduced forms.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol serves primarily as a protecting group for hydroxyl groups during organic synthesis. This protection is crucial in multi-step synthesis where selective reactions are necessary. The TBDMS group can be removed under mild conditions, allowing for the regeneration of the hydroxyl group for subsequent reactions .

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Removal Conditions |

|---|---|---|

| TBDMS | High | Mild acidic or fluoride conditions |

| TBS | Moderate | Strong acidic conditions |

| MOM | Low | Basic conditions |

Biological Applications

In biological contexts, this compound has been utilized in the synthesis of biologically active molecules. For example, it has been incorporated into the design of lipophilic prodrugs that enhance the bioavailability of nucleoside triphosphates (NTPs), which are critical in antiviral therapies . The compound's ability to facilitate intracellular delivery of phosphorylated metabolites has been demonstrated in studies involving HIV-1 and HIV-2 inhibition in T-cell cultures .

Pharmaceutical Intermediates

The compound is also significant in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents. Its role in facilitating selective reactions makes it valuable for developing complex drug molecules with specific therapeutic targets .

Case Study 1: Synthesis of Antiviral Agents

A study published in Nature detailed how this compound was used to synthesize a series of nucleoside triphosphate prodrugs. These compounds exhibited enhanced membrane permeability and potent antiviral activity against HIV strains. The study highlighted the efficiency of using TBDMS protection to achieve high yields of active pharmaceutical ingredients .

Case Study 2: Cosmetic Formulations

Research conducted on cosmetic formulations has shown that incorporating this compound can improve product stability and sensory properties. The use of this compound allowed for the optimization of formulations through experimental design techniques, demonstrating its versatility beyond traditional chemical applications .

作用機序

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol primarily involves the protection of the phenol hydroxyl group. The silyl group provides steric hindrance, preventing unwanted reactions at the phenol site. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, regenerating the free phenol.

類似化合物との比較

4-(tert-Butyldimethylsiloxy)phenol (CAS: 108534-47-0)

- Molecular Formula : C₁₂H₂₀O₂Si; MW : 224.38 g/mol .

- Physical State : White solid (vs. pale yellow oil for the target compound) .

- Applications: Used to block phenolic hydroxyl groups during multi-step syntheses. Less versatile than the target compound due to the absence of a hydroxymethyl group for further functionalization .

4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol

- Structure : Alkyl ethers (-CH₂OMe or -CH₂OEt) instead of a silyl ether.

- Reactivity : Alkyl ethers are less stable under acidic/basic conditions compared to TBS-protected derivatives. For example, methoxymethyl groups are cleaved by strong acids (e.g., HCl), whereas TBS groups require fluoride ions .

- Utility: Limited use in orthogonal protection strategies compared to silyl ethers .

4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-2-ol

- Structure : Bulkier tert-butyldiphenylsilyl (TBDPS) group on a secondary alcohol.

- Stability : TBDPS offers enhanced steric protection but requires harsher conditions (e.g., extended reaction times) for deprotection compared to TBS .

- Applications : Preferred in syntheses requiring prolonged stability under basic conditions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Physical State | Boiling Point | Stability Profile |

|---|---|---|---|---|

| 4-(((TBS)oxy)methyl)phenol | 238.40 | Pale yellow oil | Not reported | Stable to bases; cleaved by F⁻ |

| 4-(TBS-oxy)phenol | 224.38 | White solid | Not reported | Stable to acids/bases; F⁻ cleavage |

| 4-(Methoxymethyl)phenol | 138.16 | Liquid | ~250°C | Acid-labile |

| 4-((TBDPS)oxy)-2-methylbutan-2-ol | 342.58 | Yellow oil | Not reported | Base-stable; F⁻ cleavage |

Stability and Toxicity

- Stability: TBS-protected compounds resist hydrolysis under neutral and mildly acidic conditions, whereas alkoxymethyl phenols degrade more readily . TBDPS derivatives exhibit superior stability in basic environments compared to TBS .

- Toxicity: The target compound carries hazards H302 (harmful if swallowed) and H315 (skin irritation) . In contrast, 4-tert-octylphenol (a structurally distinct phenol) is an endocrine disruptor with chronic toxicity concerns .

生物活性

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol, often referred to as TBS-OMe, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of TBS-OMe, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.

TBS-OMe is synthesized through the protection of the hydroxymethyl group on phenol using tert-butyldimethylsilyl (TBDMS) groups. This modification enhances the compound's lipophilicity and stability, making it suitable for various applications in biological systems. The general reaction scheme for the synthesis can be summarized as follows:

- Starting Material : 4-hydroxymethylphenol

- Reagents : TBDMS chloride in the presence of a base (e.g., imidazole)

- Reaction Conditions : Typically carried out under anhydrous conditions to prevent hydrolysis.

The resulting compound exhibits unique properties that facilitate its use in biological assays and therapeutic applications.

Antiviral Properties

Recent studies have indicated that TBS-OMe can enhance the delivery of nucleoside triphosphates (NTPs), which are crucial for antiviral activity. The compound acts as a prodrug that improves the membrane permeability of NTPs, allowing for more effective intracellular delivery. In vitro assays demonstrated that TBS-OMe derivatives exhibited potent inhibitory effects against HIV-1 and HIV-2 in CD4+ T-cell cultures, showing higher antiviral activity compared to their parent nucleoside forms due to improved cellular uptake and metabolism .

Antifungal Activity

TBS-OMe has also been investigated for its antifungal properties. In a study exploring various derivatives, it was found that certain modifications to the TBS group could enhance antifungal efficacy against common pathogens such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .

Biochemical Applications

The compound has been utilized in biochemical assays due to its ability to act as a substrate or inhibitor for various enzymes. For instance, TBS-OMe can serve as a substrate for esterases, facilitating studies on enzyme kinetics and inhibition mechanisms . Furthermore, its role in molecular imaging has been explored, particularly in detecting reactive copper species in biological samples .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent university evaluated the antiviral efficacy of TBS-OMe derivatives against HIV. The results indicated that these compounds significantly reduced viral replication in infected cell lines compared to untreated controls. The study highlighted the importance of lipid solubility in enhancing drug delivery and efficacy .

Case Study 2: Antifungal Activity Assessment

In another investigation focused on antifungal activity, TBS-OMe derivatives were tested against various fungal strains. The findings revealed that specific structural modifications led to increased antifungal potency, suggesting potential pathways for developing new antifungal agents based on this scaffold .

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol, and how do reaction conditions influence yield?

The compound is typically synthesized via silylation of 4-(hydroxymethyl)phenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). Evidence from a green synthesis pathway for ormeloxifene demonstrated that this method achieves yields up to 90% under inert conditions . Solvent choice (e.g., THF vs. DMF) and catalyst loading critically affect reaction efficiency.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

1H NMR in chloroform-d at 400 MHz is the primary method for structural confirmation. Key signals include the tert-butyldimethylsilyl (TBDMS) group protons (δ ~0.1–0.2 ppm for Si-CH3 and δ ~0.9 ppm for tert-butyl) and aromatic protons (δ ~6.8–7.2 ppm). Mass spectrometry (MS) and FT-IR further validate purity and functional groups .

Q. What are the stability considerations and storage protocols for this compound?

The TBDMS group enhances hydrolytic stability compared to unprotected phenols. However, prolonged exposure to moisture or acidic conditions should be avoided. Storage at 2–8°C under inert gas (e.g., argon) in sealed ampules is recommended. Analytical standards suggest compatibility with HPLC and GC techniques, but pre-analysis stability tests (e.g., under simulated experimental conditions) are advised .

Advanced Research Questions

Q. How does the TBDMS group influence regioselectivity in subsequent reactions involving this compound?

The TBDMS group acts as a steric shield, directing electrophilic substitution to the para position of the phenol ring. For example, in Grignard reactions, the silyl ether protects the hydroxymethyl moiety, enabling selective allylation or alkylation at the aromatic ring. This was demonstrated in a synthesis yielding 4-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]phenol with 87% efficiency .

Q. What challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they addressed?

Matrix effects (e.g., protein binding in serum) and low volatility complicate quantification. Solid-phase extraction (SPE) with C18 columns followed by LC-MS/MS is effective. Calibration curves using deuterated internal standards (e.g., d3-TBDMS analogs) improve accuracy. Method validation should include recovery rates (>85%) and limits of detection (LOD < 1 ng/mL) .

Q. Can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) studies on similar silyl-protected phenols reveal that the TBDMS group lowers the energy barrier for nucleophilic attack at the methylene bridge. This aligns with experimental data showing enhanced reactivity in SN2 reactions compared to unprotected analogs. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended for such analyses .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

It serves as a key intermediate in non-hormonal contraceptive agents (e.g., ormeloxifene) and antiviral prodrugs. The TBDMS group enables chemoselective deprotection under mild conditions (e.g., Cs2CO3 in DMF/water), preserving sensitive functional groups in later steps. Overall yields exceeding 70% have been reported in cascades involving Grignard additions and silyl deprotection .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。